molecular formula C6H13ClN3PS B104342 N-Chloro Ethyl ThioTEPA CAS No. 90877-51-3

N-Chloro Ethyl ThioTEPA

Cat. No. B104342
CAS RN: 90877-51-3
M. Wt: 225.68 g/mol
InChI Key: CJMMENRDBJHRMU-UHFFFAOYSA-N
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Description

N-Chloro Ethyl ThioTEPA (NCT) is an organophosphorus compound that has been used in a variety of scientific applications. NCT has been found to be a useful reagent in organic synthesis, as well as a useful tool in the study of biochemical and physiological effects.

Scientific Research Applications

Degradation and Stability Studies

  • Degradation in Aqueous Solutions : N,N',N"-triethylenethiophosphoramide (thiotepa), related to N-Chloro Ethyl ThioTEPA, degrades in aqueous solutions, exhibiting pseudo first-order kinetics. It is most stable at pH 7-11. In acidic conditions and presence of sodium chloride, chloro adducts of thiotepa are generated (van Maanen et al., 1999).
  • Stability in Biological Samples : Studies on the stability of thioTEPA and its metabolites in plasma and urine show varying degradation rates based on pH and temperature. The degradation leads to the formation of chloro derivatives and other metabolites (van Maanen et al., 2000).

Metabolism and Interaction Studies

  • Metabolism in Mouse Model : The metabolism of thioTEPA in mice was studied, revealing that it undergoes ring-opening, N-dechloroethylation, and conjugation reactions in vivo, forming various metabolites including SCMC and TDGA (Li et al., 2011).
  • Interaction with Nucleic Acid Components : ThioTEPA interacts with nucleic acid components, leading to phosphoaminoethylation under neutral conditions and aminoethylation under slightly acidic conditions (Voloshchuk et al., 1990).

Pharmacological Studies

  • Chemistry and Pharmacokinetics : An overview of the chemistry, pharmacology, clinical use, and toxicity of thioTEPA, as well as its pharmacokinetics and analytical methods, provides insight into its multifaceted applications in medical research (Maanen et al., 2000).

Additional Research Applications

  • Effects on Insect Metabolism : The metabolism of thioTEPA in insects and rats, as well as its effects on insect development, has been studied, indicating its potential use in insect population control (Parish & Arthur, 1965).
  • DNA Alkylation Studies : Research has explored the mechanisms of DNA alkylation by thioTEPA and its metabolites, indicating its potential role in causing DNA lesions and interstrand cross-links (Cohen et al., 1991).

Safety and Hazards

N-Chloro Ethyl ThioTEPA is classified as Acute Toxicity, Oral (Category 3) according to EU Regulation 1272/2008 and US OSHA 1910.1200. It is toxic if swallowed . It is advised to be used only for scientific research and development, and not for use in humans or animals .

Mechanism of Action

Target of Action

Thiotepa Impurity 1, also known as N-Chloro Ethyl ThioTEPA, primarily targets DNA . The compound interacts with the DNA molecule, specifically with the guanine nucleobases . This interaction plays a crucial role in the compound’s mechanism of action.

Mode of Action

This compound is an alkylating agent . It works by forming cross-links with DNA molecules . This cross-linking can occur through two different mechanisms . In the first mechanism, a ring-opening reaction is initiated by protonating the aziridine, which then becomes the primary target of nucleophilic attack by the N7-Guanine . The second mechanism involves a direct nucleophilic ring opening of the aziridyl group . These interactions result in changes to the DNA structure, preventing the DNA strands from uncoiling and separating, which is necessary for DNA replication .

Biochemical Pathways

The biochemical pathways affected by this compound involve the alkylation of DNA . This alkylation can follow two pathways . In the first pathway, the compound forms cross-links with DNA molecules . In the second pathway, Thiotepa and Tepa act as a cell-penetrating carrier for aziridine, which is released via hydrolysis . The released aziridine can form a cross-link with N7-Guanine . These interactions disrupt the normal functioning of the DNA molecule, affecting its replication and transcription processes .

Pharmacokinetics

The pharmacokinetics of Thiotepa, the parent compound of this compound, have been studied . Thiotepa is rapidly metabolized by cytochrome P450 to its major metabolite, Tepa . The clearance and biological half-life of Thiotepa were found to be similar between pediatric and adult patients . The volume of distribution of Thiotepa was lower for pediatric patients compared with adult patients due to the higher specific surface area of children . These properties impact the bioavailability of the compound and its subsequent therapeutic effects.

Result of Action

The primary result of this compound’s action is the prevention of DNA replication . By cross-linking guanine nucleobases in DNA double-helix strands, the compound directly attacks DNA, making the strands unable to uncoil and separate . This inhibits DNA replication, leading to cell death . This mechanism of action is the basis for the compound’s use in cancer therapy.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the physicochemical stability of Thiotepa, the parent compound, is temperature-dependent . Thiotepa concentrates and infusion solutions should be stored at 2–8 °C due to temperature-dependent physicochemical stability, and for microbiological reasons . Furthermore, the compound’s action can be affected by the physiological environment, such as the presence of enzymes like cytochrome P450 that metabolize the compound .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-Chloro Ethyl ThioTEPA are closely related to its parent compound, Thiotepa. Thiotepa and its derivatives, including this compound, are capable of forming cross-links with DNA molecules via two different mechanisms . In the first mechanism, the ring-opening reaction is initiated by protonating the aziridine, which then becomes the primary target of nucleophilic attack by the N7-Guanine . The second one is a direct nucleophilic ring opening of the aziridyl group .

Cellular Effects

The cellular effects of this compound are primarily due to its ability to alkylate DNA, causing irreparable DNA damage . This DNA damage stops tumor growth by crosslinking guanine nucleobases in DNA double-helix strands, directly attacking DNA . This makes the strands unable to uncoil and separate, which is necessary in DNA replication, thus the cells can no longer divide .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of unstable nitrogen-carbon groups that alkylate with DNA, causing irreparable DNA damage . They stop tumor growth by crosslinking guanine nucleobases in DNA double-helix strands, directly attacking DNA . This makes the strands unable to uncoil and separate, which is necessary in DNA replication, thus the cells can no longer divide .

Temporal Effects in Laboratory Settings

In laboratory settings, Thiotepa concentrations remained above 98% of the initial concentration for 14 days when stored at 2–8°C . When stored at 25°C, Thiotepa concentrations fell below 95% of the initial concentration after 3 days in 1 mg/mL solutions, 5 days in 2 mg/mL solutions, and 7 days in 3 mg/mL solutions .

Dosage Effects in Animal Models

For instance, a dose of 50 mg/m^2 of Thiotepa could be safely delivered within certain regimens .

Metabolic Pathways

Thiotepa is metabolized by cytochrome P450 3A4 (CYP3A4) and cytochrome P450 2B6 (CYP2B6) to triethylene phosphoramide (TEPA), which shows a comparable alkylating activity to the parent drug . It is likely that this compound follows a similar metabolic pathway.

Transport and Distribution

Thiotepa and its derivatives are known to have good CNS penetration, making them useful adjunctive chemotherapy for primary and secondary CNS lymphoma .

properties

IUPAC Name

N-[bis(aziridin-1-yl)phosphinothioyl]-2-chloroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClN3PS/c7-1-2-8-11(12,9-3-4-9)10-5-6-10/h1-6H2,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMMENRDBJHRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1P(=S)(NCCCl)N2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90877-51-3
Record name P,P-Bis(aziridin-1-yl)-N-(2-chloroethyl)phosphinothioic amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090877513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P,P-BIS(AZIRIDIN-1-YL)-N-(2-CHLOROETHYL)PHOSPHINOTHIOIC AMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6M55LBM5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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